molecular formula C10H15F3N2O3 B6222671 1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid CAS No. 2758001-50-0

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid

Cat. No.: B6222671
CAS No.: 2758001-50-0
M. Wt: 268.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid (MDSN-TFA) is a synthetic organic compound that has been used in various scientific research applications. It is a versatile reagent that can be used in organic synthesis and has been used in a variety of biochemical and physiological experiments. MDSN-TFA is a member of the diazaspiro family of compounds and has been studied for its potential applications in the pharmaceutical, medical, and biotechnological fields.

Scientific Research Applications

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various compounds, including peptides, heterocycles, and polymers. It has also been used in the study of enzyme inhibitors, as well as in the study of protein-ligand interactions. In addition, it has been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug delivery systems.

Mechanism of Action

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid is a reagent that can be used in a variety of biochemical and physiological experiments. Its mechanism of action is thought to involve the formation of a covalent bond between the reagent and the target molecule. This covalent bond is then broken down by enzymatic or chemical reactions, leading to the desired reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the pharmaceutical, medical, and biotechnological fields. In particular, it has been studied for its effects on various biochemical and physiological processes. For example, it has been studied for its effects on the activity of enzymes, as well as its effects on the regulation of gene expression. Additionally, it has been studied for its effects on the metabolism of drugs, as well as its effects on the transport of drugs across biological membranes.

Advantages and Limitations for Lab Experiments

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid is a versatile reagent that can be used in a variety of laboratory experiments. One of the main advantages of using this compound is its high yield and high selectivity. Additionally, it is relatively easy to handle and is not toxic or hazardous. However, there are some limitations to using this compound. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is relatively expensive compared to other reagents.

Future Directions

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid has a variety of potential applications in the pharmaceutical, medical, and biotechnological fields. In the future, further research could be conducted to explore the potential of using this compound in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential of using this compound in the study of enzyme inhibitors and protein-ligand interactions. Additionally, further research could be conducted to explore the potential of using this compound in the study of drug metabolism and pharmacokinetics, as well as in the study of drug delivery systems. Additionally, further research could be conducted to explore the potential of using this compound in the study of gene expression and the regulation of gene expression. Finally, further research could be conducted to explore the potential of using this compound in the development of new materials and technologies.

Synthesis Methods

1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid can be synthesized through a variety of methods. One commonly used method involves the reaction of 1-methyl-1,7-diazaspiro[4.4]nonan-2-one with trifluoroacetic acid in a solvent such as dichloromethane or dimethylformamide. This reaction produces the desired compound in a high yield. Alternatively, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonan-2-one with trifluoroacetic anhydride in a solvent such as dimethylformamide or acetonitrile can also be used to synthesize this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid involves the condensation of 1,6-diaminohexane with cyclohexanone followed by cyclization and subsequent trifluoroacetylation.", "Starting Materials": [ "1,6-diaminohexane", "cyclohexanone", "trifluoroacetic anhydride", "triethylamine", "dichloromethane" ], "Reaction": [ "1. 1,6-diaminohexane is added to a solution of cyclohexanone in dichloromethane and triethylamine.", "2. The mixture is stirred at room temperature for several hours to allow for condensation.", "3. The resulting product is then cyclized by heating the mixture to reflux.", "4. Trifluoroacetic anhydride is added to the reaction mixture and stirred at room temperature for several hours.", "5. The reaction mixture is then quenched with water and extracted with dichloromethane.", "6. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.", "7. The crude product is purified by column chromatography to yield 1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid." ] }

2758001-50-0

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.